molecular formula C26H28N2O4 B2453787 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-52-9

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2453787
CAS No.: 955686-52-9
M. Wt: 432.52
InChI Key: CRCKVNHYDKFQFU-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is an intriguing organic compound that has attracted considerable interest in the fields of chemistry, biology, and medicine. This compound, characterized by its complex structure, is noteworthy for its phenoxy and furan groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-26(2,3)20-7-10-22(11-8-20)32-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-31-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKVNHYDKFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multiple steps, including the initial formation of key intermediates followed by their strategic combination under controlled conditions. One common synthetic route begins with the preparation of 4-tert-butylphenol and furan-2-carboxylic acid. These intermediates are subjected to specific reagents and catalysts to form the desired compound.

Industrial production methods: : In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. This process generally requires meticulous control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes: : 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions used in these reactions

  • Oxidation: Often involves oxidizing agents like potassium permanganate or chromic acid under controlled conditions to introduce new functional groups or modify existing ones.

  • Reduction: Typically utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Substitution: Various nucleophiles and electrophiles can be introduced through reactions with reagents such as alkyl halides or amines, often under basic or acidic conditions.

Major products formed from these reactions: : Depending on the specific reaction and conditions, the major products can range from modified acetamide derivatives to complex ring systems that retain the core structure of the original compound.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has wide-ranging applications across multiple fields:

  • Chemistry: : As a building block for synthesizing more complex molecules, it plays a crucial role in developing new materials and catalysts.

  • Biology: : It is often used in biochemical studies to investigate enzyme interactions and cellular processes.

  • Medicine: : Researchers explore its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antioxidant activities.

  • Industry: : Employed in the formulation of specialized coatings, polymers, and other industrial materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and furan groups play significant roles in these interactions, potentially modulating the activity of biological pathways. Its mechanism of action may involve binding to active sites on enzymes, thereby inhibiting or enhancing their activity. This interaction can lead to downstream effects on cellular functions and overall physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide stands out due to its unique structural features:

  • Similar compounds: : Related structures might include other tetrahydroisoquinoline derivatives or phenoxyacetamide analogs.

  • Uniqueness: : Its combination of the phenoxy, furan, and acetamide groups contributes to its distinct reactivity and potential biological activity, making it a compound of significant interest in various research domains.

This comprehensive overview highlights the multifaceted nature of this compound, underlining its importance in scientific research and industrial applications. Curious to delve deeper into any specific area?

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , identified by its CAS number 955686-52-9 , is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C26_{26}H28_{28}N2_2O4_4
  • Molecular Weight : 432.5 g/mol
  • Structural Features : This compound features a tert-butyl group, a phenoxy moiety, and a tetrahydroisoquinoline structure with a furan-2-carbonyl substituent.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. The bulky tert-butyl group may enhance hydrophobic interactions with bacterial membranes, potentially improving efficacy against pathogens .
  • Anti-inflammatory Properties : Compounds with furan and phenoxy moieties have been investigated for their anti-inflammatory effects. For instance, related compounds have demonstrated the ability to inhibit neutrophil degranulation and superoxide formation, indicating a potential mechanism for reducing inflammation .
  • Cytotoxicity : The cytotoxic effects of related compounds have been studied in various cancer cell lines. The presence of the tetrahydroisoquinoline structure is believed to contribute to the cytotoxicity through apoptosis induction in cancer cells.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit Mur enzymes involved in bacterial cell wall synthesis. This inhibition disrupts the integrity of bacterial cells, leading to cell death .
  • Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in inflammation and cell proliferation, although detailed studies on this compound are still needed.

Study 1: Antibacterial Activity Assessment

A study conducted on structurally related compounds demonstrated varying degrees of antibacterial activity. The most potent compounds exhibited IC50_{50} values in the low micromolar range against E. coli and S. aureus. The bulky side chains significantly influenced binding affinity and enzyme inhibition .

CompoundIC50_{50} (µM)Target
Compound A7.7MurB enzyme
Compound B0.12E. coli
Compound C5.08Mycobacterium

Study 2: Anti-inflammatory Activity Evaluation

In another investigation, derivatives were tested for their ability to inhibit fMLP-induced neutrophil degranulation. Compounds showed significant inhibition compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases .

CompoundNeutrophil Degranulation Inhibition (%)
Compound D85%
Compound E70%
Control30%

Q & A

Q. What are the optimal synthetic routes for 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting the tetrahydroisoquinoline core with furan-2-carbonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
  • Etherification : Introducing the 4-(tert-butyl)phenoxy group via nucleophilic substitution or Mitsunobu reaction, using catalysts like DIAD and triphenylphosphine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates and final products .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity of substitutions (e.g., tert-butyl group at C4 of phenoxy) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 503.2) .

Q. What initial biological assays are recommended for evaluating its therapeutic potential?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., FRET-based assays) due to the tetrahydroisoquinoline moiety’s affinity for enzyme active sites .
  • Receptor binding studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess neuropharmacological activity .

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in analogs?

  • Comparative crystallography : Co-crystallize analogs with target enzymes (e.g., kinase domains) to identify steric clashes caused by the tert-butyl group .
  • Free-energy perturbation (FEP) calculations : Quantify the thermodynamic impact of substituents (e.g., furan vs. thiophene) on binding affinity using molecular dynamics simulations .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., 2-(3-methoxyphenoxy) analogs) to identify trends in bioactivity .

Q. What computational strategies predict biological targets for this compound?

  • Reverse docking : Use AutoDock Vina or Glide to screen against a library of protein structures (e.g., PDB) .
  • Pharmacophore mapping : Align the compound’s functional groups (e.g., furan carbonyl, tert-butyl phenoxy) with known inhibitors of inflammatory pathways .
  • Machine learning : Train models on ChEMBL data to predict targets based on structural fingerprints (e.g., ECFP4) .

Q. How can low yields in the amide coupling step be troubleshooted?

  • Activation optimization : Replace standard coupling agents (EDC/HOBt) with COMU or PyBOP to enhance reactivity .
  • Solvent effects : Switch from DMF to DMA or THF to reduce racemization .
  • In situ monitoring : Use FTIR to track carbonyl stretching frequencies (1700–1750 cm1^{-1}) and adjust reaction time dynamically .

Key Methodological Considerations

  • Contradictory evidence : Some studies report higher bioactivity for thiophene analogs over furan derivatives , while others emphasize furan’s metabolic stability . Validate via parallel synthesis and in vitro assays.
  • Stereochemical control : The tetrahydroisoquinoline chiral center requires asymmetric hydrogenation (e.g., Ru-BINAP catalysts) to avoid diastereomer mixtures .

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